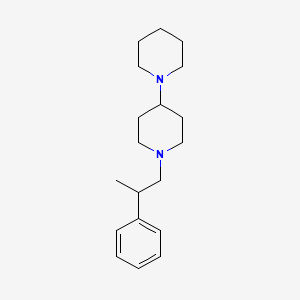

1'-(2-phenylpropyl)-1,4'-bipiperidine

Description

1'-(2-Phenylpropyl)-1,4'-bipiperidine is a bipiperidine derivative featuring two piperidine rings connected via a carbon bridge. Its synthesis likely involves multi-step reactions, including alkylation or coupling strategies to introduce the phenylpropyl group, as seen in similar compounds .

Properties

IUPAC Name |

1-(2-phenylpropyl)-4-piperidin-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2/c1-17(18-8-4-2-5-9-18)16-20-14-10-19(11-15-20)21-12-6-3-7-13-21/h2,4-5,8-9,17,19H,3,6-7,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHJUPZRZNYJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)N2CCCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1'-(2-phenylpropyl)-1,4'-bipiperidine with structurally related bipiperidine derivatives, focusing on substituent effects, biological activities, and applications.

Structural and Functional Group Comparisons

*Calculated based on molecular formula (C21H31N2).

Key Findings from Comparative Studies

- Pipamperone’s 4-fluorophenyl and carboxamide groups confer selective dopamine D4 receptor antagonism, a property absent in non-aromatic analogs . Nitroso-containing derivatives (e.g., 1'-nitroso-1,4'-bipiperidine) release nitric oxide, enabling vasodilation, whereas sulfonyl or carboxylate groups (e.g., irinotecan metabolites) target enzymatic pathways .

Binding and Mechanism Insights :

- Docking studies of bipiperidine derivatives (e.g., compound 13 in ) show enhanced binding to vascular endothelial growth factor (VEGF) receptors (−6.19 kcal/mol) compared to 5-FU (−4.07 kcal/mol), highlighting the bipiperidine scaffold’s role in stabilizing ligand-receptor interactions .

- Clocarpramine (a neuroleptic bipiperidine carboxamide) demonstrates the importance of aromatic substituents (e.g., chlorinated dibenzazepine) for dopamine receptor affinity, a feature absent in the target compound .

- Therapeutic Applications: Pipamperone and ancriviroc (CCR5 antagonist) exemplify bipiperidine derivatives with validated clinical uses, contrasting with the target compound’s exploratory status . Irinotecan metabolites underscore the bipiperidine-carboxylate motif’s role in topoisomerase inhibition, a mechanism distinct from alkyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.